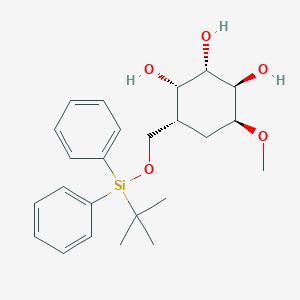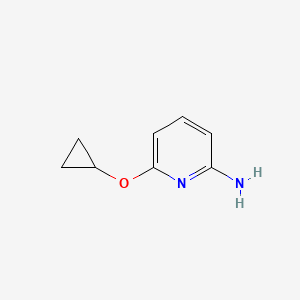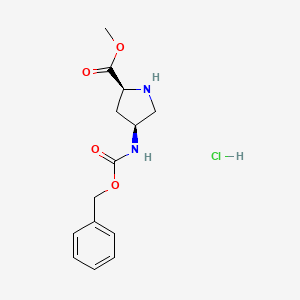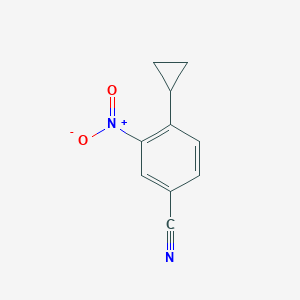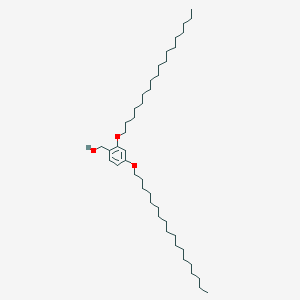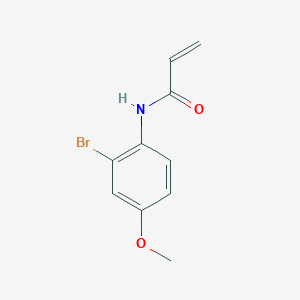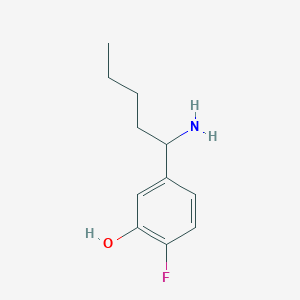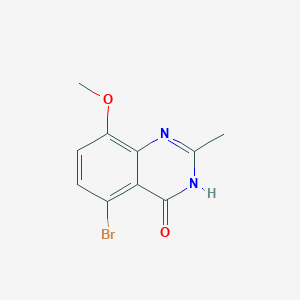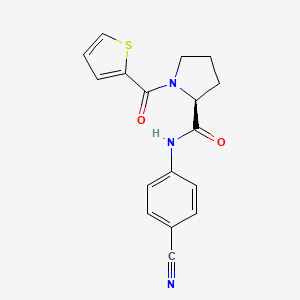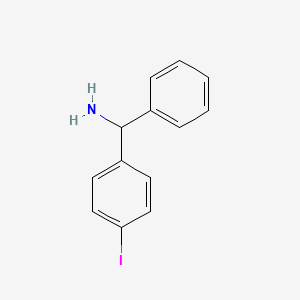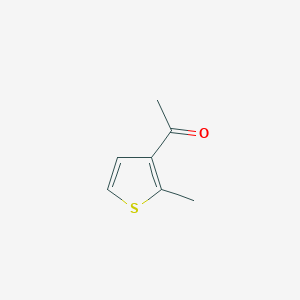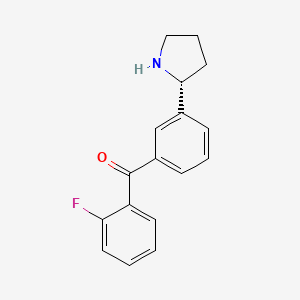
(R)-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride is a complex organic compound that features a fluorophenyl group and a pyrrolidinylphenyl group connected through a methanone linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride typically involves multi-step organic reactions. One common approach is the formation of the pyrrolidine ring followed by the introduction of the fluorophenyl group. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality.
化学反应分析
Types of Reactions
®-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation or other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl ketones, while reduction can produce fluorophenyl alcohols.
科学研究应用
Chemistry
In chemistry, ®-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its specific molecular configuration. It serves as a model compound in biochemical assays.
Medicine
In medicine, ®-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Industry
Industrially, this compound is utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of ®-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the pyrrolidinylphenyl group contributes to the compound’s overall stability and reactivity. These interactions can modulate biological pathways, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
Allylamine: An organic compound with a similar amine group but different structural configuration.
3-(Trifluoromethyl)benzylamine: Features a trifluoromethyl group instead of a fluorophenyl group.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a pyridine ring with bromine and trifluoromethyl substituents.
Uniqueness
®-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride is unique due to its specific combination of fluorophenyl and pyrrolidinylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
分子式 |
C17H16FNO |
|---|---|
分子量 |
269.31 g/mol |
IUPAC 名称 |
(2-fluorophenyl)-[3-[(2R)-pyrrolidin-2-yl]phenyl]methanone |
InChI |
InChI=1S/C17H16FNO/c18-15-8-2-1-7-14(15)17(20)13-6-3-5-12(11-13)16-9-4-10-19-16/h1-3,5-8,11,16,19H,4,9-10H2/t16-/m1/s1 |
InChI 键 |
SSECBCLGSRAAKW-MRXNPFEDSA-N |
手性 SMILES |
C1C[C@@H](NC1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3F |
规范 SMILES |
C1CC(NC1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



